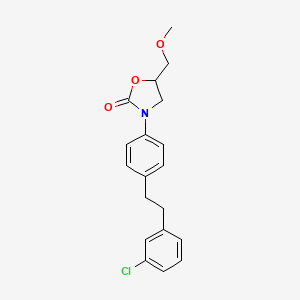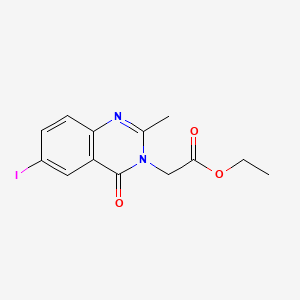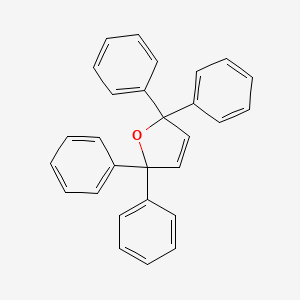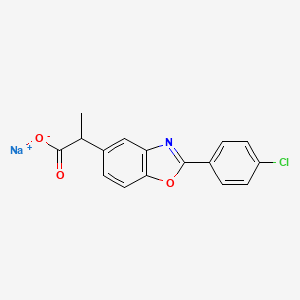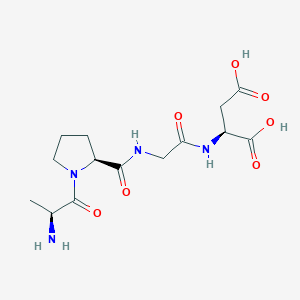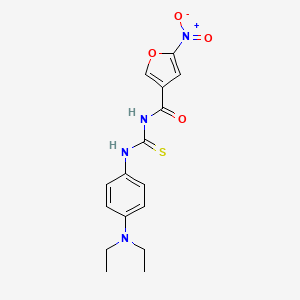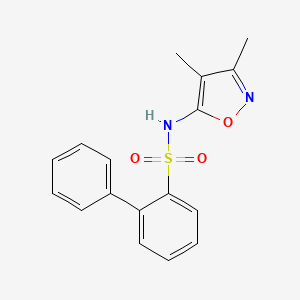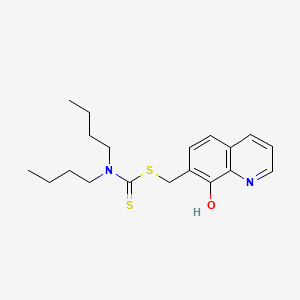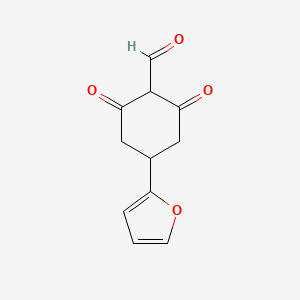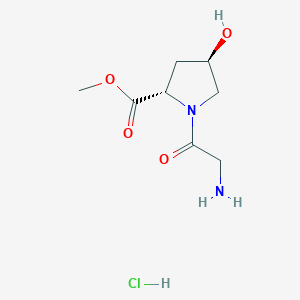
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of reactions, including cyclization and reduction.
Introduction of Functional Groups: The aminoacetyl and hydroxyl groups are introduced through selective functionalization reactions.
Final Steps: The final product is obtained by esterification and hydrochloride salt formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.
科学研究应用
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
相似化合物的比较
Similar Compounds
(2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
1-Amino-cyclohexanecarboxylic acid: Another compound with a similar backbone but different substituents.
Uniqueness
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H15ClN2O4 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
methyl (2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14N2O4.ClH/c1-14-8(13)6-2-5(11)4-10(6)7(12)3-9;/h5-6,11H,2-4,9H2,1H3;1H/t5-,6+;/m1./s1 |
InChI 键 |
QXBBYSOBMUNIJL-IBTYICNHSA-N |
手性 SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)CN)O.Cl |
规范 SMILES |
COC(=O)C1CC(CN1C(=O)CN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


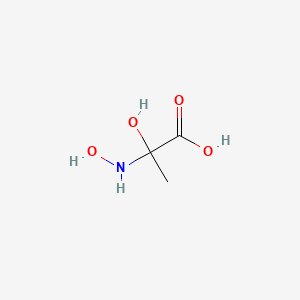
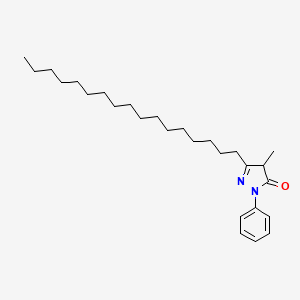
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
